5-LOX-IN-7 Demonstrates Superior Potency in Intact Human PMNL Compared to Zileuton
In intact human polymorphonuclear leukocytes (PMNL), 5-LOX-IN-7 inhibits 5-LOX product formation with an IC50 of 0.28 μM, whereas zileuton achieves an IC50 of approximately 1.9 μM under similar assay conditions [1][2]. This represents a 6.8-fold higher potency for 5-LOX-IN-7 in a physiologically relevant cellular context.
| Evidence Dimension | Inhibition of 5-LOX product formation in intact human PMNL |
|---|---|
| Target Compound Data | IC50 = 0.28 μM |
| Comparator Or Baseline | Zileuton: IC50 = 1.90 μM |
| Quantified Difference | 5-LOX-IN-7 is 6.8-fold more potent (0.28 μM vs 1.90 μM) |
| Conditions | Human PMNL, calcium ionophore stimulation, 5-LOX product formation assay |
Why This Matters
Higher potency in intact cells translates to lower effective concentrations required for 5-LOX inhibition, reducing potential off-target effects and compound consumption in cellular assays.
- [1] Hofmann B, et al. J Med Chem. 2011;54(6):1943-7. View Source
- [2] Pergola C, et al. Zileuton: an overview of its pharmacological properties and clinical efficacy. In: 5-Lipoxygenase: Regulation and Pharmacology. 2012. Table 1. View Source
